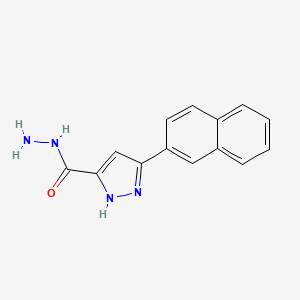

3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC10891174

Molecular Formula: C14H12N4O

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12N4O |

|---|---|

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide |

| Standard InChI | InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H,16,19)(H,17,18) |

| Standard InChI Key | LCYQGEZMQHCWLJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN |

Introduction

Chemical Identity and Structural Characteristics

3-(Naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is defined by its IUPAC name 3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide, reflecting the substitution pattern of the naphthalene group at the 3-position of the pyrazole ring and the carbohydrazide moiety at the 5-position. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.27 g/mol |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN |

| InChI Key | LCYQGEZMQHCWLJ-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 94.38 Ų |

The naphthalene system contributes to the compound’s planar aromaticity, while the pyrazole-carbohydrazide moiety introduces hydrogen-bonding capabilities, influencing both solubility and intermolecular interactions.

Synthesis and Purification

The synthesis of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically proceeds via a multi-step condensation pathway:

-

Formation of the Pyrazole Core: Cyclocondensation of naphthalene-2-carbaldehyde with hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or methanol).

-

Hydrazide Functionalization: Subsequent reaction with hydrazine hydrate introduces the carbohydrazide group, often requiring stoichiometric control to avoid over-substitution.

-

Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity, as confirmed by HPLC and NMR spectroscopy.

Critical parameters include reaction temperature (70–80°C), solvent polarity, and the use of anhydrous conditions to minimize side reactions. Industrial-scale production remains unexplored, but microreactor systems could enhance yield and reproducibility.

The naphthalene moiety enhances hydrophobicity, limiting aqueous solubility but improving membrane permeability. The carbohydrazide group introduces polarity, creating a balance suitable for drug-like properties .

Biological Activities and Mechanistic Insights

Pyrazole-carbohydrazide derivatives are pharmacologically privileged scaffolds. While direct studies on 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide are sparse, related compounds exhibit:

-

Anticancer Activity: Pyrazole derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) and induce apoptosis via mitochondrial depolarization. The naphthalene group may intercalate DNA or disrupt tubulin polymerization.

-

Antimicrobial Effects: Hydrazide moieties chelate metal ions essential for microbial enzymes, potentiating activity against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Action: COX-2 inhibition is hypothesized due to structural similarity to celecoxib analogs, though IC₅₀ values remain unquantified.

Mechanistically, the compound’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the hydrazide group coordinates catalytic metal ions.

Applications in Scientific Research

Medicinal Chemistry

As a building block for targeted therapies, this compound serves as a precursor for:

-

Kinase Inhibitors: Functionalization at the hydrazide nitrogen generates sulfonamide or acylurea derivatives with enhanced selectivity.

-

Antimetastatic Agents: Conjugation with polyethylene glycol (PEG) improves solubility for in vivo models.

Materials Science

The rigid naphthalene-pyrazole system is being explored in:

-

Organic Semiconductors: Thin-film transistors benefit from its charge transport properties.

-

Luminescent Probes: Europium(III) complexes exhibit red emission for bioimaging applications.

Comparison with Structural Analogs

The N'-[(2-hydroxynaphthalen-1-yl)methylidene] derivative (MW 406.44) demonstrates how substituents modulate properties:

-

Increased logP: Additional aromatic rings elevate hydrophobicity (logP 5.98 vs. ~4.2), reducing aqueous solubility but enhancing blood-brain barrier penetration .

-

Steric Effects: Bulkier substituents hinder rotation, stabilizing specific conformations for target binding.

-

Synthetic Complexity: Multi-step syntheses lower yields compared to the parent compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume